molecular formula C22H22N4O3S B2692468 N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-14-0

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2692468
CAS RN: 872689-14-0
M. Wt: 422.5
InChI Key: RORBFCYYYHCMNO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a thioacetamide derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Pyridazinone Derivatives

Research has led to the synthesis of pyridazinone derivatives showing significant antinociceptive activity, suggesting their potential in pain management. These derivatives, including compounds structurally related to N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, have been evaluated using modified Koster's Test in mice, with several compounds exhibiting higher potency than aspirin (Doğruer et al., 2000).

Antimicrobial and Antibacterial Activities

The creation and evaluation of thieno[2,3-c]pyridazines have revealed their novel antibacterial properties. Starting materials, such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, led to compounds with demonstrated effectiveness against bacterial strains, highlighting the broad potential of related acetamide derivatives in combating infections (Al-Kamali et al., 2014).

Herbicidal Activities

The exploration of pyridazine derivatives for herbicidal activities uncovered compounds with the capability to completely inhibit chlorophyll at low concentrations, demonstrating the agricultural application potential of compounds related to N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide. These findings suggest a new avenue for the development of more effective and selective herbicides (Xu et al., 2008).

Potential Pharmacological Applications

Anti-Inflammatory and Antioxidant Activities

Research into coordination complexes constructed from pyrazole-acetamide derivatives, which share a similar structural motif with N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, has shown significant antioxidant activity. These studies indicate the potential for such compounds in the development of treatments for conditions associated with oxidative stress and inflammation (Chkirate et al., 2019).

Antitumor Activities

The synthesis and evaluation of novel heterocyclic compounds, including 1,3,4-oxadiazole and pyrazoles with structural similarities to N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, have demonstrated promising antitumor activities. These findings suggest a promising avenue for the development of new anticancer agents, highlighting the compound's potential utility in oncology (Faheem, 2018).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-29-19-9-7-16(8-10-19)20-11-12-22(26-25-20)30-14-21(28)24-18-6-4-5-17(13-18)23-15(2)27/h4-13H,3,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBFCYYYHCMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide

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